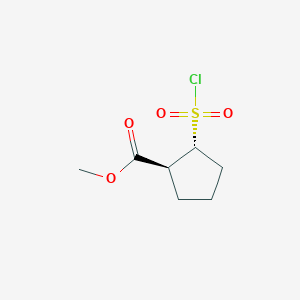

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has been found to possess interesting biological properties, making it a valuable tool for studying various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Ring Opening Reactions

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is involved in various synthesis and ring-opening reactions. For instance, it's used in the synthesis of 2-silabicyclo[2.1.0]pentane derivatives, which are important in organic chemistry for producing compounds like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, a 1-sila-4-cyclopentene-2-carboxylate, or an allyl(methoxysilyl)ketene. These compounds find applications in material science and pharmaceuticals (Maas et al., 2004).

Stable Carbonium Ions Study

This compound also plays a role in the study of stable carbonium ions. For example, 1-Methylcyclopentyl cation, a stable solution derived from 1-Methyl-1-chlorocyclopentane and related compounds, has been studied extensively. These studies provide insights into the stability and reactivity of carbonium ions, which are crucial in understanding organic reaction mechanisms (Olah et al., 1967).

Parallel Kinetic Resolution

Another application is in the parallel kinetic resolution of related compounds. This involves the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are significant in producing pharmaceuticals and agrochemicals (Davies et al., 2003).

Catalytic Reactions

This chemical is also involved in various catalytic reactions. For example, the additive-free catalytic system for hydrogenation of carboxylic acid esters to alcohols with a cobalt pincer catalyst precursor is a significant development in green chemistry. This method is more environmentally friendly and efficient compared to traditional processes (Yuwen et al., 2017).

Pharmaceutical Research

In pharmaceutical research, compounds like methyl thiophene-2-carboxylate, which can be synthesized from methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, are used as synthetic equivalents in reactions promoted by samarium diiodide. This process aids in creating long-chain esters with remote hydroxyl and carboxyl groups, important in developing various pharmaceutical agents (Yang et al., 2000).

Eigenschaften

IUPAC Name |

methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYZSWSTCZCQT-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)

![[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2839898.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)

![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)